molecular formula C14H20N4O B6416824 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine CAS No. 2188635-64-3

2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B6416824
CAS No.: 2188635-64-3
M. Wt: 260.33 g/mol
InChI Key: HHEWRXDQVCECAS-UHFFFAOYSA-N
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Description

2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further modified with a 2,2-dimethylcyclopropanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 2,2-dimethylcyclopropanecarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and interactions with molecular targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

(2,2-dimethylcyclopropyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-14(2)10-11(14)12(19)17-6-8-18(9-7-17)13-15-4-3-5-16-13/h3-5,11H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEWRXDQVCECAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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